

Structural Analysis of Caf1 Binding Interactions: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Caf1-IN-1**
Cat. No.: **B12365251**

[Get Quote](#)

Disclaimer: Following a comprehensive review of scientific literature, no specific compound or molecule designated "**Caf1-IN-1**" has been identified in published research. Therefore, this guide will provide a detailed overview of the structural analysis of the Chromatin Assembly Factor 1 (Caf1) and its well-documented interactions with its natural binding partners, primarily histones H3-H4 and DNA. The methodologies and data presented are based on studies of these physiological interactions, as a proxy for the user's interest in the structural biology of Caf1.

Introduction

Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for the deposition of newly synthesized histones H3 and H4 onto DNA, a fundamental process for maintaining genome integrity and epigenetic information during DNA replication and repair.^[1] ^[2]^[3]^[4] As a heterotrimeric complex, CAF-1's function is intricately linked to its structure and its dynamic interactions with histones, DNA, and the replication machinery, notably the Proliferating Cell Nuclear Antigen (PCNA).^[1]^[5]^[6] Understanding the structural basis of these interactions is paramount for fields such as oncology and genetics, where dysregulation of chromatin assembly can lead to disease.

Quantitative Analysis of Caf1 Binding Affinities

The binding of CAF-1 to its partners has been quantitatively characterized using various biophysical techniques. The following table summarizes key binding affinity data from studies on yeast and human CAF-1.

Interacting Molecules	Organism/System	Method	Dissociation Constant (Kd) / EC50	Reference
SpCAF-1 and 40 bp dsDNA	Schizosaccharomyces pombe	Microscale Thermophoresis (MST)	EC50 = 1.1 ± 0.2 μ M	[7]
yCAF-1 and 50 bp DNA	Saccharomyces cerevisiae	Electrophoretic Mobility Shift Assay (EMSA)	Kd = 25.1 ± 3.4 nM	[8]
yKER domain and 50 bp DNA	Saccharomyces cerevisiae	Electrophoretic Mobility Shift Assay (EMSA)	Kd = 40.5 ± 1.7 nM	[8]
tCac1_HB:Cac2 and H3-H4	Saccharomyces cerevisiae	Fluorescence Polarization	Kd ≈ 2 nM	[9]
tCAF_Nac and H3-H4	Saccharomyces cerevisiae	Fluorescence Polarization	Kd = 8 nM	[9]

SpCAF-1: Schizosaccharomyces pombe CAF-1; yCAF-1: Saccharomyces cerevisiae CAF-1; yKER: Yeast KER domain; tCac1_HB:Cac2: Truncated Cac1 Histone Binding fragment complexed with Cac2; tCAF_Nac: Truncated CAF-1 with neutralized acidic region.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing structural and biophysical data. Below are protocols for key experiments used to characterize CAF-1 interactions.

X-ray Crystallography of the Human CAF-1 Core Complex

This protocol outlines the steps for determining the crystal structure of the human CAF-1 core complex.

a) Protein Expression and Purification:

- The core complex of human CAF-1, consisting of p150M (middle domain), p60 Δ C (C-terminally truncated), and full-length p48, is co-expressed in insect cells.[2]
- The complex is then purified to homogeneity using affinity and size-exclusion chromatography.[2]

b) Crystallization:

- The purified CAF-1 complex is concentrated and subjected to crystallization screening using the hanging-drop vapor diffusion method.[10][11]
- Crystals are grown in a solution typically containing a precipitant like PEG 4000.[10][11]

c) Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-frozen in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.[10]
- The structure is solved using molecular replacement or experimental phasing methods like multi-wavelength anomalous diffraction (MAD) if selenomethionine-labeled proteins are used.[10][11]
- The final structure is refined to a high resolution (e.g., 3.48 Å).[12]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.[13][14][15]

a) Sample Preparation:

- The CAF-1 complex and its binding partner (e.g., histones) must be in identical, thoroughly degassed buffer to minimize heats of dilution.[15]
- The pH of the buffer should be carefully matched. TCEP is recommended as a reducing agent over DTT or β -mercaptoethanol to avoid artifacts.[15]

- Typical starting concentrations are 5-50 μM of CAF-1 in the sample cell and 50-500 μM of the ligand in the syringe.[15]

b) Experimental Setup:

- The reference cell is filled with the matched buffer.[16]
- The sample cell is loaded with the CAF-1 solution.
- The titration is performed by injecting small aliquots of the ligand into the sample cell while maintaining a constant temperature.[14]

c) Data Analysis:

- The heat released or absorbed after each injection is measured.[14]
- The integrated heat data are plotted against the molar ratio of the reactants.
- The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions and can provide information on binding affinity and specificity.[8]

a) Probe Preparation:

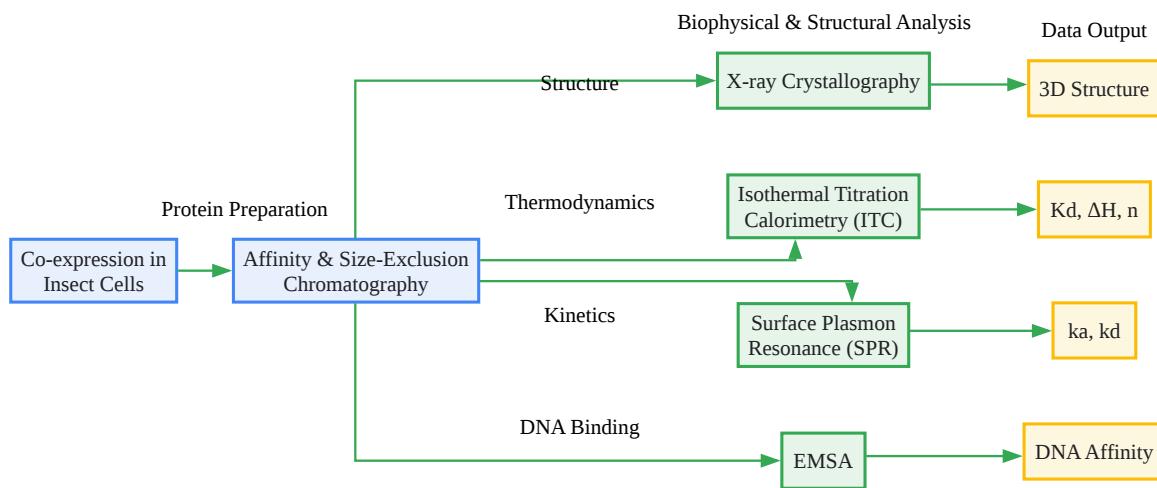
- DNA fragments of varying lengths (e.g., 10 to 80 bp) are labeled with a fluorescent dye like Cy5.[8]

b) Binding Reaction:

- A constant amount of the labeled DNA probe (e.g., 2-3 nM) is incubated with increasing concentrations of the CAF-1 protein or its domains in a suitable binding buffer.[8]

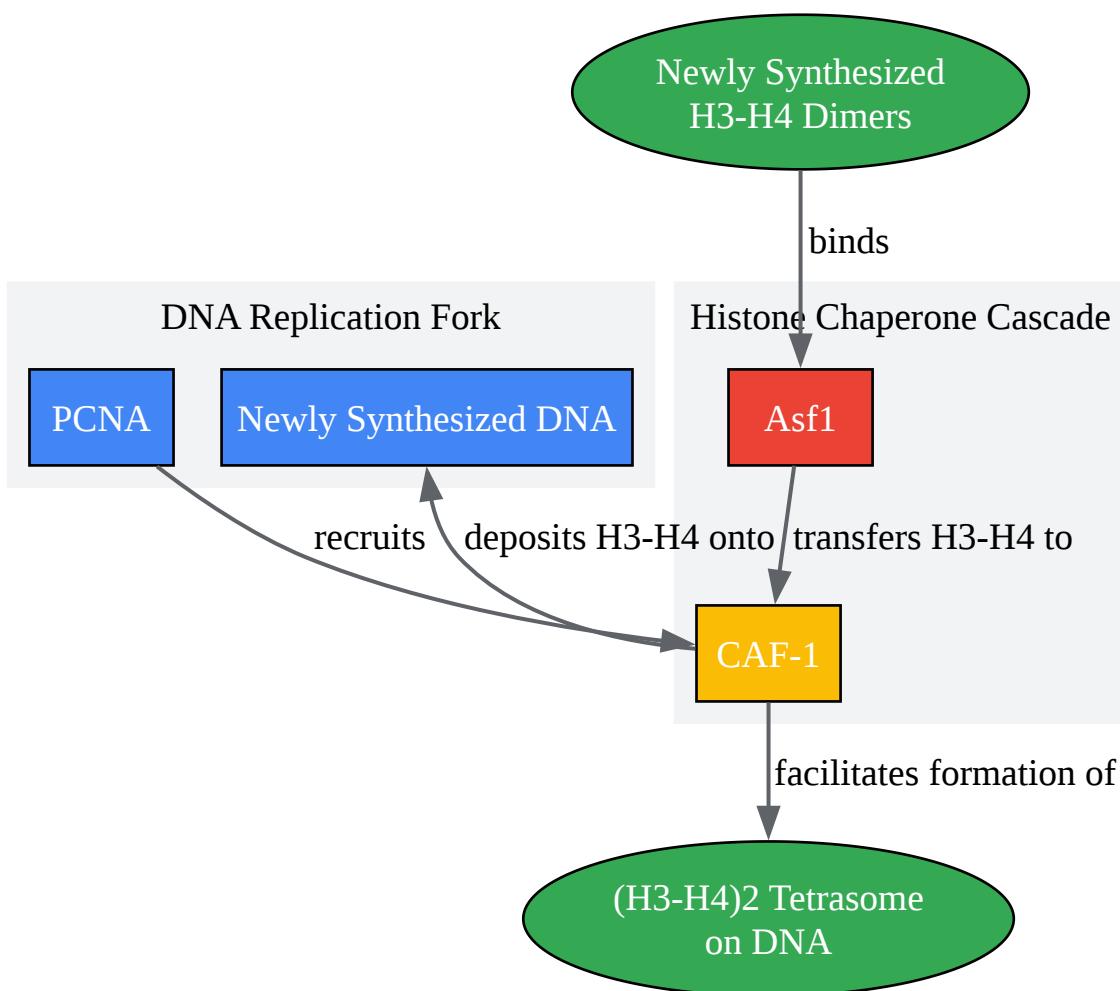
c) Electrophoresis and Imaging:

- The reaction mixtures are resolved on a native polyacrylamide gel.


- The gel is imaged using a fluorescence scanner to detect the positions of the free DNA and the protein-DNA complexes.

d) Data Analysis:

- The fraction of bound DNA is quantified and plotted against the protein concentration.
- The data are fitted to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (K_d).[8]


Visualizations of CAF-1 Interactions and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural and biophysical characterization of CAF-1.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of CAF-1 mediated histone deposition at the replication fork.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into histone binding and nucleosome assembly by chromatin assembly factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel single alpha-helix DNA-binding domain in CAF-1 promotes gene silencing and DNA damage survival through tetrasome-length DNA selectivity and spacer function | eLife [elifesciences.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. hubrecht.eu [hubrecht.eu]
- 6. Spatiotemporal kinetics of CAF-1-dependent chromatin maturation ensures transcription fidelity during S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disordered regions and folded modules in CAF-1 promote histone deposition in *Schizosaccharomyces pombe* | eLife [elifesciences.org]
- 8. A novel single alpha-helix DNA-binding domain in CAF-1 promotes gene silencing and DNA damage survival through tetrasome-length DNA selectivity and spacer function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Overexpression, purification, crystallization and preliminary X-ray diffraction analysis of the F1 antigen Caf1M-Caf1 chaperone-subunit pre-assembly complex from *Yersinia pestis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. bif.wisc.edu [bif.wisc.edu]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Structural Analysis of Caf1 Binding Interactions: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365251#structural-analysis-of-caf1-in-1-binding-to-caf1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com